3-Cyclobutene-1,2-dione, 3,4-dichloro-

Description

The exact mass of the compound 3-Cyclobutene-1,2-dione, 3,4-dichloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Cyclobutene-1,2-dione, 3,4-dichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclobutene-1,2-dione, 3,4-dichloro- including the price, delivery time, and more detailed information at info@benchchem.com.

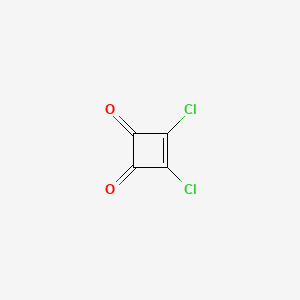

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorocyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2O2/c5-1-2(6)4(8)3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOQOOQUBDERIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183114 | |

| Record name | 3-Cyclobutene-1,2-dione, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2892-63-9 | |

| Record name | 3-Cyclobutene-1,2-dione, 3,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclobutene-1,2-dione, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichlorocyclobut-3-ene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-dichloro-3-cyclobutene-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dichloro-3-cyclobutene-1,2-dione, also commonly known as squaric acid dichloride, is a highly reactive and versatile chemical intermediate. Its significance lies in the unique combination of a strained four-membered ring, electrophilic carbonyl groups, and reactive chlorine substituents. This structure makes it a valuable building block in various fields, including the synthesis of pharmaceuticals, functional materials like photosensitive squaraine dyes, and π-conjugated polymers with interesting electronic properties. This document provides a comprehensive overview of its chemical properties, spectroscopic data, reactivity, and key experimental protocols, serving as a technical resource for professionals in research and development.

Chemical and Physical Properties

3,4-dichloro-3-cyclobutene-1,2-dione is a solid at room temperature with a defined melting point. Its reactivity with water and other nucleophiles necessitates careful handling and storage conditions. The key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₄Cl₂O₂ |

| Molecular Weight | 150.95 g/mol |

| CAS Number | 2892-63-9 |

| Appearance | Solid |

| Melting Point | 51-52 °C |

| Boiling Point | 175.6 ± 50.0 °C (Predicted) |

| Density | 1.74 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in many organic solvents. Reacts with water. |

| IUPAC Name | 3,4-dichlorocyclobut-3-ene-1,2-dione |

| Synonyms | Squaric acid dichloride, Dichlorocyclobutenedione |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 3,4-dichloro-3-cyclobutene-1,2-dione. While spectra have been recorded in the literature, specific peak data can be proprietary or require access to specialized databases.

| Spectrum Type | Data Summary |

| ¹³C NMR | The ¹³C NMR spectrum has been reported by E. V. Dehmlow and R. Zeisberg in Organic Magnetic Resonance (1975), 7, 418. This analysis is fundamental for confirming the carbon framework of the molecule. Specific chemical shift values were not available in the public domain at the time of this writing. |

| FTIR | The infrared spectrum, typically recorded as a KBr-pellet, is expected to show strong characteristic absorption bands for the carbonyl (C=O) groups and the carbon-carbon double bond (C=C) within the cyclobutene ring. The exact frequencies can be influenced by the strained ring system and the electron-withdrawing chlorine atoms. A representative spectrum is available in spectral databases, though specific peak assignments were not publicly detailed. |

| Mass Spec | Mass spectrometry of 3,4-dichloro-3-cyclobutene-1,2-dione would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, the characteristic isotopic pattern for Cl₂ (an M, M+2, and M+4 peak pattern in an approximate 9:6:1 ratio) would be a key identifying feature. Fragmentation would likely involve the loss of CO and chlorine radicals. |

Reactivity and Synthetic Applications

The high reactivity of 3,4-dichloro-3-cyclobutene-1,2-dione is its most significant feature, making it a versatile synthetic intermediate.[1] This reactivity stems from the inherent ring strain of the cyclobutene core and the electrophilic nature of the carbonyl carbons and the double bond.

Nucleophilic Substitution

The two chlorine atoms are excellent leaving groups, analogous to those in acid chlorides, and are readily displaced by a wide range of nucleophiles.[1] This allows for the synthesis of a diverse family of squaric acid derivatives. Reactions with amines, alcohols, and thiols can lead to mono- or di-substituted products, depending on the stoichiometry and reaction conditions.

Precursor to Squaric Acid and its Derivatives

Hydrolysis of 3,4-dichloro-3-cyclobutene-1,2-dione readily yields squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione), a compound with its own unique chemical properties and applications.[1] This transformation is a cornerstone of squaric acid chemistry.

Carbon-Carbon Bond Formation

3,4-dichloro-3-cyclobutene-1,2-dione is a valuable substrate for forming new carbon-carbon bonds on the cyclobutenedione ring. For instance, it can react with unsaturated organosilanes in the presence of a Lewis acid catalyst, such as titanium tetrachloride.[2] It also participates in cross-coupling reactions like the Suzuki-Miyaura coupling.[1]

Role in Drug Development and Materials Science

The cyclobutenedione scaffold is present in a variety of bioactive molecules and is considered a valuable component in the design of new chemical entities.[1] Derivatives have been investigated for antiviral and anticancer activities.[1] In materials science, this compound is crucial for synthesizing π-conjugated polymers with unique optical and electronic properties.[1]

Mandatory Visualizations

Caption: Synthesis of 3,4-dichloro-3-cyclobutene-1,2-dione from squaric acid.

Caption: General reactivity pathway with nucleophiles.

Caption: Workflow for Lewis acid-catalyzed C-C bond formation.

Experimental Protocols

Synthesis of 3,4-dichloro-3-cyclobutene-1,2-dione from Squaric Acid

This procedure outlines the conversion of squaric acid to its dichloride derivative using a chlorinating agent.

-

Materials: Squaric acid, thionyl chloride (SOCl₂), catalytic amount of N,N-dimethylformamide (DMF), anhydrous solvent (e.g., dichloromethane or toluene).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), suspend squaric acid in the anhydrous solvent.

-

Add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by sublimation to yield 3,4-dichloro-3-cyclobutene-1,2-dione as a solid.

-

General Protocol for Nucleophilic Substitution

This protocol provides a general method for reacting 3,4-dichloro-3-cyclobutene-1,2-dione with a nucleophile.

-

Materials: 3,4-dichloro-3-cyclobutene-1,2-dione, nucleophile (e.g., an amine or alcohol), a non-nucleophilic base (e.g., triethylamine or pyridine, if necessary to scavenge HCl), and an anhydrous aprotic solvent (e.g., THF, dichloromethane).

-

Procedure:

-

Dissolve 3,4-dichloro-3-cyclobutene-1,2-dione in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate.

-

If the nucleophile is an amine or if HCl needs to be scavenged, add one equivalent of the base.

-

Slowly add a solution of the nucleophile (1 equivalent for mono-substitution, 2 equivalents for di-substitution) in the same solvent to the cooled reaction mixture.

-

Allow the reaction to stir at the low temperature for a specified time, then gradually warm to room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is typically washed with water or a mild aqueous acid/base to remove any salts.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography, recrystallization, or sublimation.

-

Safety and Handling

3,4-dichloro-3-cyclobutene-1,2-dione is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

Handling: Due to its reactivity with water, it should be handled under anhydrous conditions and stored in a tightly sealed container in a cool, dry place.

Conclusion

3,4-dichloro-3-cyclobutene-1,2-dione is a cornerstone reagent in modern organic synthesis. Its high reactivity, driven by ring strain and the presence of excellent leaving groups, provides access to a vast array of complex and functionally diverse molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the development of novel pharmaceuticals and advanced materials. This guide serves as a foundational resource for researchers and professionals aiming to harness the synthetic potential of this versatile chemical building block.

References

- 1. Be squared: expanding the horizon of squaric acid-mediated conjugations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of squaric acid derivatives by Lewis acid-catalysed reaction of its dichloride, methyl ester chloride, diethylamide chloride, and ethyl diester with unsaturated organosilanes: new method for C–C bond formation on cyclobutenedione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- [webbook.nist.gov]

Synthesis of Squaric Acid Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squaric acid dichloride (3,4-dichloro-3-cyclobutene-1,2-dione) is a valuable and highly reactive intermediate in organic synthesis. Its unique four-membered ring structure and electrophilic nature make it a versatile building block for the synthesis of a wide array of compounds, including squaraine dyes, bioactive molecules, and materials with unique electronic properties.[1] This technical guide provides an in-depth overview of the primary synthetic routes to squaric acid dichloride from squaric acid, focusing on detailed experimental protocols, comparative data, and a clear workflow for laboratory application.

Core Synthetic Methodologies

The conversion of squaric acid to its corresponding dichloride is primarily achieved through the use of various chlorinating agents. The most common and effective reagents reported in the literature are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and to a lesser extent, phosgene (COCl₂).[2] These reagents effectively replace the hydroxyl groups of squaric acid with chlorides, facilitating subsequent nucleophilic substitution reactions.

Chlorination using Thionyl Chloride

The reaction of squaric acid with thionyl chloride is a widely employed method for the synthesis of squaric acid dichloride.[3][4][5] The reaction often utilizes a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the conversion.

Experimental Protocol:

A detailed experimental procedure using thionyl chloride is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of squaric acid in a suitable inert solvent (e.g., toluene) is prepared.

-

Reagent Addition: An excess of thionyl chloride is added to the suspension at room temperature. A catalytic amount of DMF is then carefully introduced.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[4]

-

Work-up and Purification: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure. The crude product is often a solid that can be purified by recrystallization or sublimation to yield pure squaric acid dichloride.[6]

Chlorination using Oxalyl Chloride

Oxalyl chloride is another effective reagent for the synthesis of squaric acid dichloride, often providing high yields and purity.[2][7] Similar to the thionyl chloride method, this reaction is typically catalyzed by DMF.[2]

Experimental Protocol:

A representative experimental procedure using oxalyl chloride is as follows:

-

Reaction Setup: Squaric acid is suspended in an inert solvent such as carbon tetrachloride (CCl₄) in a reaction vessel equipped with a stirrer and a gas outlet.

-

Reagent Addition: A catalytic amount of DMF is added to the suspension, followed by the dropwise addition of oxalyl chloride.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The reaction is monitored until the starting material is consumed.

-

Work-up and Purification: The solvent and excess oxalyl chloride are removed in vacuo. The resulting crude squaric acid dichloride can be further purified by standard techniques such as sublimation to obtain a product of high purity.[2]

Chlorination using Phosgene

Phosgene, a highly reactive and toxic gas, can also be used for the synthesis of squaric acid dichloride. Due to its hazardous nature, its use is less common in standard laboratory settings and requires specialized handling procedures.[8][9][10] The reaction mechanism is analogous to that of other chlorinating agents, involving the conversion of hydroxyl groups to chlorides.

Comparative Data of Synthetic Methods

The choice of synthetic method can significantly impact the yield and purity of the final product. The following table summarizes quantitative data from various reported procedures.

| Chlorinating Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity Notes | Reference |

| Thionyl Chloride | DMF | Toluene | 3 | Not specified | Oily residue, washed with toluene | [5] |

| Thionyl Chloride | DMF | Not specified | Not specified | "acceptable yield" | Purified by sublimation | [6] |

| Oxalyl Chloride | DMF | CCl₄ | Not specified | Nearly quantitative | Can be brought to very high purity | [2] |

Experimental Workflow

The general workflow for the synthesis of squaric acid dichloride from squaric acid can be visualized as a sequence of key steps, from reagent preparation to final product purification.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. researchgate.net [researchgate.net]

- 3. Reactions of squaric acid and some derivatives with thionyl chloride/,-dimethylformamide | Semantic Scholar [semanticscholar.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 10. PHOSGENE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Cyclobutene-1,2-dione, 3,4-dichloro- (CAS: 2892-63-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclobutene-1,2-dione, 3,4-dichloro-, commonly known as squaric acid dichloride, is a highly reactive and versatile chemical intermediate with the CAS number 2892-63-9. Its strained four-membered ring, combined with the presence of two carbonyl groups and two reactive chlorine atoms, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications, particularly in the realm of drug discovery as a precursor to potent CXCR2 antagonists.

Chemical and Physical Properties

3,4-dichloro-3-cyclobutene-1,2-dione is a solid at room temperature. Its high reactivity stems from the ring strain of the cyclobutene core and the excellent leaving group ability of the chloride ions, analogous to acyl chlorides.[1] This reactivity allows for a wide range of nucleophilic substitution reactions.

| Property | Value | Reference(s) |

| CAS Number | 2892-63-9 | [2] |

| Molecular Formula | C₄Cl₂O₂ | [2] |

| Molecular Weight | 150.94 g/mol | [2] |

| IUPAC Name | 3,4-dichlorocyclobut-3-ene-1,2-dione | [2] |

| Synonyms | Squaric acid dichloride, Dichlorocyclobutenedione | [2] |

| Melting Point | 51-52 °C | [3] |

| Boiling Point | 175.6 ± 50.0 °C (Predicted) | [3] |

| Density | 1.74 ± 0.1 g/cm³ (Predicted) | [3] |

Spectroscopic Data

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 3,4-dichloro-3-cyclobutene-1,2-dione is characterized by two key resonances corresponding to the carbonyl carbons and the olefinic carbons.

| Chemical Shift (ppm) | Assignment |

| 186.6 | Carbonyl carbons (C=O) |

| 183.8 | Olefinic carbons (C=C) |

Note: The provided chemical shifts are from a related compound, and slight variations may exist for the title compound.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies are associated with the carbonyl and carbon-carbon double bonds.

| Frequency (cm⁻¹) | Vibrational Mode |

| 1818 | C=O stretch |

| 1639 | C=C stretch |

Note: These values are for the parent compound, squaric acid, and are expected to be similar for the dichloro derivative.[4]

Experimental Protocols

Synthesis of 3-Cyclobutene-1,2-dione, 3,4-dichloro- from Squaric Acid

This protocol describes the synthesis of the title compound from squaric acid using oxalyl chloride, a method known for its high yield.[3]

Materials:

-

Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Carbon tetrachloride (CCl₄) or other inert solvent

-

Apparatus for reflux and distillation/sublimation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend squaric acid in an inert solvent such as carbon tetrachloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Slowly add oxalyl chloride to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete (monitor by TLC or disappearance of starting material).

-

After cooling to room temperature, the solvent and excess oxalyl chloride are removed under reduced pressure.

-

The crude product can be purified by sublimation or recrystallization to yield 3,4-dichloro-3-cyclobutene-1,2-dione as a solid.[4]

Nucleophilic Substitution with Amines

This general procedure outlines the reaction of 3,4-dichloro-3-cyclobutene-1,2-dione with primary or secondary amines to form mono- or di-substituted aminocyclobutenediones.

Materials:

-

3,4-dichloro-3-cyclobutene-1,2-dione

-

Amine (e.g., aniline, benzylamine)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine) (optional, to scavenge HCl)

Procedure:

-

Dissolve 3,4-dichloro-3-cyclobutene-1,2-dione in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of the amine (1 equivalent for mono-substitution, 2 equivalents for di-substitution) in the same solvent. If a base is used, it can be added at this stage.

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

The reaction mixture can be washed with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling to form a C-C bond between the cyclobutenedione core and an aryl group.[5]

Materials:

-

3,4-dichloro-3-cyclobutene-1,2-dione

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, CsF)

-

Solvent system (e.g., toluene/water, THF/water, DMF/water)

Procedure:

-

To a reaction flask, add 3,4-dichloro-3-cyclobutene-1,2-dione, the arylboronic acid, the palladium catalyst, and the base.

-

Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) and then add it to the reaction flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development: CXCR2 Antagonism

Derivatives of 3,4-dichloro-3-cyclobutene-1,2-dione, particularly squaramides, have emerged as potent antagonists of the CXCR2 receptor.[6] CXCR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the chemotaxis of neutrophils.[6][7] Over-activation of the CXCR2 signaling pathway is implicated in various inflammatory diseases and cancer.[8]

By blocking the binding of endogenous chemokines, such as CXCL8 (IL-8), to CXCR2, squaramide-based antagonists can inhibit the downstream signaling cascade, thereby reducing neutrophil recruitment and inflammation.[6] This makes them attractive candidates for the development of new therapeutics.

Visualizations

CXCR2 Signaling Pathway

The following diagram illustrates the CXCR2 signaling pathway and the point of intervention for squaramide-based antagonists. Upon ligand binding, CXCR2 activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then trigger downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, ultimately leading to cellular responses like chemotaxis and inflammation.[1][8][9][10][11]

Experimental Workflow for Organic Synthesis

This diagram outlines a typical workflow for the synthesis, purification, and analysis of a chemical compound, such as a derivative of 3,4-dichloro-3-cyclobutene-1,2-dione.[12]

Safety and Handling

3,4-dichloro-3-cyclobutene-1,2-dione is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

3-Cyclobutene-1,2-dione, 3,4-dichloro- is a valuable and reactive intermediate in organic synthesis. Its ability to undergo a variety of transformations, particularly nucleophilic substitutions and cross-coupling reactions, makes it a key starting material for the synthesis of diverse molecular architectures. Its role as a precursor to potent CXCR2 antagonists highlights its significance in modern drug discovery and development. The experimental protocols and data provided in this guide are intended to facilitate further research and application of this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Cyclobutene-1,2-dione, 3,4-dichloro- | C4Cl2O2 | CID 123176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. diva-portal.org [diva-portal.org]

- 6. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. biotage.com [biotage.com]

An In-depth Technical Guide on the Physical and Chemical Properties of Dichlorocyclobutenedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorocyclobutenedione, also known as squaric acid dichloride, is a versatile and highly reactive compound with significant applications in organic synthesis and medicinal chemistry. Its unique four-membered ring structure, featuring two carbonyl groups and two chlorine atoms, imparts a high degree of reactivity, making it a valuable precursor for the synthesis of a wide range of derivatives, including squaramides, which have shown promise in drug discovery. This technical guide provides a comprehensive overview of the physical and chemical properties of dichlorocyclobutenedione, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in drug development, particularly as a scaffold for enzyme inhibitors.

Introduction

3,4-Dichlorocyclobut-3-ene-1,2-dione, a derivative of squaric acid, is a key building block in synthetic chemistry.[1] Its strained four-membered ring and the presence of two reactive chlorine atoms make it an excellent electrophile, susceptible to nucleophilic substitution reactions. This reactivity has been harnessed to create a diverse array of compounds with interesting biological activities. In recent years, derivatives of dichlorocyclobutenedione, particularly squaramides, have garnered significant attention in the field of drug discovery for their potential as inhibitors of various enzymes, including carbonic anhydrases, kinases, and DNA repair enzymes, which are implicated in diseases such as cancer.[2][3][4] This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in the applications of dichlorocyclobutenedione.

Physical Properties

Table 1: Physical Properties of Dichlorocyclobutenedione

| Property | Value | Reference(s) |

| IUPAC Name | 3,4-dichlorocyclobut-3-ene-1,2-dione | [1] |

| Synonyms | Squaric acid dichloride, Dichlorocyclobutenedione | [1] |

| CAS Number | 2892-63-9 | [1] |

| Molecular Formula | C₄Cl₂O₂ | [1] |

| Molecular Weight | 150.94 g/mol | [1] |

| Melting Point | 51-52 °C | [5] |

| Boiling Point | 175.6 ± 50.0 °C (Predicted) | [5] |

| Density | 1.74 ± 0.1 g/cm³ (Predicted) | [5] |

Chemical Properties and Reactivity

Dichlorocyclobutenedione is characterized by its high reactivity towards nucleophiles. The electron-withdrawing nature of the two carbonyl groups and the two chlorine atoms makes the carbon atoms of the double bond highly electrophilic.

Nucleophilic Substitution Reactions

The chlorine atoms in dichlorocyclobutenedione are excellent leaving groups and can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. The reaction with primary or secondary amines is a particularly important transformation, leading to the formation of mono- or di-substituted squaramides. These reactions typically proceed readily, often at room temperature.

Reactions with Organometallic Reagents

Reactions with organometallic reagents can lead to the addition to the carbonyl groups or substitution of the chlorine atoms, providing access to a wider range of functionalized cyclobutenedione derivatives.

Spectroscopic Data

The structural features of dichlorocyclobutenedione can be characterized using various spectroscopic techniques.

Table 2: Spectroscopic Data of Dichlorocyclobutenedione

| Technique | Key Features | Reference(s) |

| ¹³C NMR | Chemical shifts for the carbonyl carbons and the vinylic carbons are expected in the regions of 180-200 ppm and 140-160 ppm, respectively. A referenced spectrum is available on PubChem. | [1][6][7][8] |

| Infrared (IR) | Strong absorption bands corresponding to the C=O stretching vibrations are expected in the region of 1750-1850 cm⁻¹. C=C stretching vibrations would appear around 1600 cm⁻¹. | |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of CO and Cl. An in-silico predicted mass spectrum of the parent 3-cyclobutene-1,2-dione shows fragmentation by loss of one and two molecules of carbon monoxide. | [9][10] |

Experimental Protocols

Synthesis of Dichlorocyclobutenedione from Squaric Acid

This protocol describes a general method for the synthesis of dichlorocyclobutenedione from squaric acid using a chlorinating agent.[11]

Workflow for the Synthesis of Dichlorocyclobutenedione

Caption: Synthesis of Dichlorocyclobutenedione.

Materials:

-

Squaric acid

-

Thionyl chloride or Oxalyl chloride

-

Inert solvent (e.g., dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Distillation or crystallization apparatus

Procedure:

-

In a dry round-bottom flask, suspend squaric acid in an inert solvent such as dichloromethane.

-

Slowly add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the solid squaric acid.

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Carefully remove the excess chlorinating agent and the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or crystallization from a suitable solvent to obtain pure dichlorocyclobutenedione.

Synthesis of a Squaramide Derivative: Reaction with Aniline

This protocol outlines the synthesis of a disubstituted squaramide by reacting dichlorocyclobutenedione with aniline.

Workflow for the Synthesis of a Squaramide Derivative

Caption: Synthesis of a Squaramide Derivative.

Materials:

-

Dichlorocyclobutenedione

-

Aniline

-

Aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane)

-

Stirring plate and stir bar

-

Filtration apparatus

Procedure:

-

Dissolve dichlorocyclobutenedione in a suitable aprotic solvent, such as THF or dichloromethane, in a flask.

-

To this solution, add two equivalents of aniline, either neat or as a solution in the same solvent, dropwise with stirring at room temperature.

-

The reaction is typically rapid, and the squaramide product may precipitate out of the solution.

-

Continue stirring for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Collect the solid product by filtration.

-

Wash the collected solid with the solvent used for the reaction to remove any unreacted starting materials and byproducts.

-

Dry the purified N,N'-diphenylsquaramide product.

Applications in Drug Discovery

The dichlorocyclobutenedione scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications. The resulting squaramide derivatives have been investigated as inhibitors of several enzyme families.

Carbonic Anhydrase Inhibitors

Derivatives of dichlorocyclobutenedione, particularly squaramides, have been explored as inhibitors of carbonic anhydrases (CAs), specifically the tumor-associated isoforms CA IX and CA XII.[3][4] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition is a promising strategy in cancer therapy.[12][13] The squaramide moiety can interact with the active site of the enzyme.

Signaling Pathway of Carbonic Anhydrase IX in Cancer

Caption: Role of CA IX in the tumor microenvironment.[11][12][13][14]

Kinase Inhibitors

The squaramide scaffold has also been utilized in the design of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The rigid and planar nature of the squaramide core allows it to serve as a scaffold to which various pharmacophoric groups can be attached to achieve potent and selective inhibition of specific kinases.

Other Therapeutic Targets

The versatility of dichlorocyclobutenedione as a synthetic intermediate has led to the exploration of its derivatives against a range of other biological targets, including DNA repair enzymes, which are also important in cancer therapy.

Conclusion

Dichlorocyclobutenedione is a highly valuable and reactive compound with significant potential in organic synthesis and medicinal chemistry. Its ability to readily undergo nucleophilic substitution reactions makes it an ideal starting material for the construction of diverse molecular architectures, most notably squaramides. The promising biological activities of these derivatives, particularly as enzyme inhibitors in the context of cancer, underscore the importance of continued research into the chemistry and applications of this fascinating molecule. This technical guide provides a foundational resource for scientists and researchers to further explore and exploit the unique properties of dichlorocyclobutenedione in their respective fields.

References

- 1. 3-Cyclobutene-1,2-dione, 3,4-dichloro- | C4Cl2O2 | CID 123176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase XII promotes invasion and migration ability of MDA-MB-231 breast cancer cells through the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Carbonic anhydrase XII mediates the survival and prometastatic functions of macrophages in human hepatocellular carcinoma [jci.org]

- 5. 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- [webbook.nist.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. web.pdx.edu [web.pdx.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture and Reactivity of 3,4-dichloro-3-cyclobutene-1,2-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 3,4-dichloro-3-cyclobutene-1,2-dione, a versatile building block in modern organic synthesis. Known for its high reactivity, this compound, also referred to as squaric acid dichloride, serves as a key precursor for a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. This document consolidates key physicochemical and spectroscopic data, details established experimental protocols, and illustrates primary reaction pathways, offering a valuable resource for researchers engaged in the design and synthesis of novel chemical entities.

Molecular Structure and Physicochemical Properties

3,4-dichloro-3-cyclobutene-1,2-dione possesses a strained four-membered ring system, which is central to its reactivity. The presence of two carbonyl groups and two chlorine atoms attached to the double bond makes it a highly electrophilic species, susceptible to nucleophilic attack.

Below is a summary of its key physicochemical properties:

| Property | Value | Reference |

| IUPAC Name | 3,4-dichlorocyclobut-3-ene-1,2-dione | [1] |

| Synonyms | Squaric acid dichloride, Dichlorocyclobutenedione | [2] |

| CAS Number | 2892-63-9 | [1] |

| Molecular Formula | C₄Cl₂O₂ | [1] |

| Molecular Weight | 150.95 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 51-52 °C |

Spectroscopic Characterization

The structural elucidation of 3,4-dichloro-3-cyclobutene-1,2-dione is supported by various spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry and lack of protons, ¹H NMR spectroscopy is not applicable. ¹³C NMR provides characteristic signals for the carbonyl and olefinic carbons.

| Nucleus | Chemical Shift (δ) ppm | Reference |

| ¹³C NMR | Data not explicitly available in search results, but referenced in | [1] |

Note: While a reference to the ¹³C NMR spectrum exists, the specific chemical shift values were not found in the provided search results. Researchers should consult the cited literature for the primary spectral data.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl and carbon-carbon double bond stretching vibrations.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| C=O (carbonyl) | ~1780-1820 (strong) | |

| C=C (olefinic) | ~1640-1680 (medium) |

Note: The exact peak positions can vary depending on the sample preparation method and the spectrometer.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of related cyclobutenediones shows characteristic fragmentation patterns involving the loss of carbon monoxide (CO).[3] For 3,4-dichloro-3-cyclobutene-1,2-dione, the fragmentation is expected to also involve the loss of chlorine atoms.

| Ion | m/z | Description |

| [M]⁺ | 150/152/154 | Molecular ion (showing isotopic pattern for two chlorine atoms) |

| [M-CO]⁺ | 122/124/126 | Loss of one carbonyl group |

| [M-2CO]⁺ | 94/96/98 | Loss of two carbonyl groups |

| [M-Cl]⁺ | 115/117 | Loss of a chlorine radical |

Experimental Protocols

Synthesis of 3,4-dichloro-3-cyclobutene-1,2-dione from Squaric Acid

A common and effective method for the preparation of 3,4-dichloro-3-cyclobutene-1,2-dione is the chlorination of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione).[4]

Reaction Scheme:

Detailed Protocol using Oxalyl Chloride:

An optimized procedure involves the reaction of squaric acid with oxalyl chloride, catalyzed by dimethylformamide (DMF).[4]

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with squaric acid (1 equivalent) and a suitable inert solvent (e.g., dichloromethane).

-

Catalyst Addition: A catalytic amount of dry DMF is added to the suspension.

-

Reagent Addition: Oxalyl chloride (2-3 equivalents) is added dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and CO).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent and excess oxalyl chloride are removed under reduced pressure.

-

Purification: The crude product can be purified by sublimation or recrystallization from a suitable solvent (e.g., hexane) to yield the pure 3,4-dichloro-3-cyclobutene-1,2-dione as a white crystalline solid.

Nucleophilic Substitution Reactions

The chlorine atoms of 3,4-dichloro-3-cyclobutene-1,2-dione are readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This reactivity is analogous to that of acyl chlorides.

General Workflow:

Experimental Example: Synthesis of a Squaramide

-

Reaction Setup: 3,4-dichloro-3-cyclobutene-1,2-dione (1 equivalent) is dissolved in a dry, inert solvent (e.g., THF or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophile Addition: A solution of the desired amine (2.2 equivalents) in the same solvent is added dropwise to the reaction mixture at 0 °C. A non-nucleophilic base (e.g., triethylamine) may be added to scavenge the HCl byproduct.

-

Reaction: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is filtered to remove any precipitated salts. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura type)

3,4-dichloro-3-cyclobutene-1,2-dione can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or vinyl substituents.

Logical Relationship for Suzuki-Miyaura Coupling:

General Protocol:

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add 3,4-dichloro-3-cyclobutene-1,2-dione (1 equivalent), the boronic acid or ester (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or Na₂CO₃, 3-4 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Applications in Drug Development and Materials Science

The cyclobutenedione scaffold, readily accessible from 3,4-dichloro-3-cyclobutene-1,2-dione, is a valuable pharmacophore in drug design. Its derivatives have been investigated for a range of biological activities. Furthermore, the ability to form highly conjugated systems through reactions of this compound makes it a promising candidate for the synthesis of organic electronic materials, such as dyes and polymers.

Conclusion

3,4-dichloro-3-cyclobutene-1,2-dione is a highly reactive and versatile synthetic intermediate. Its unique molecular structure provides a platform for the synthesis of a wide variety of complex organic molecules. The experimental protocols and reaction pathways detailed in this guide offer a foundational understanding for researchers aiming to leverage this powerful building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and functional materials.

References

In-Depth Technical Guide: Spectroscopic Data and Synthesis of Squaric Acid Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) for squaric acid dichloride (3,4-dichlorocyclobut-3-ene-1,2-dione), a versatile reagent in chemical synthesis. This document includes a detailed experimental protocol for its preparation and presents the spectroscopic data in a clear, tabular format for easy reference.

Spectroscopic Data

The following tables summarize the key spectroscopic data for squaric acid dichloride.

Table 1: ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) in ppm | Assignment |

| 176.2 | Carbonyl Carbon (C=O) |

| 167.3 | Olefinic Carbon (C=C-Cl) |

Note: As squaric acid dichloride possesses a high degree of symmetry and contains no protons, a ¹H NMR spectrum is not applicable.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 1795 | C=O Stretch (symmetric) |

| 1770 | C=O Stretch (asymmetric) |

| 1645 | C=C Stretch |

Experimental Protocol: Synthesis of Squaric Acid Dichloride

The following protocol details the optimized synthesis of squaric acid dichloride from squaric acid using oxalyl chloride, a method known for its high yield and purity of the final product.[1]

Materials:

-

Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione)

-

Oxalyl chloride ((COCl)₂)

-

Dimethylformamide (DMF), catalytic amount

-

Anhydrous diethyl ether

-

Anhydrous hexane

Procedure:

-

A suspension of squaric acid (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of dimethylformamide (DMF) is added to the suspension.

-

Oxalyl chloride (2.5 equivalents) is added dropwise to the stirred suspension at room temperature. The addition should be performed carefully due to the evolution of gaseous byproducts (CO, CO₂, and HCl).

-

After the addition is complete, the reaction mixture is heated to a gentle reflux and maintained at this temperature for approximately 3 hours, or until the evolution of gas ceases and the solid squaric acid has completely dissolved.

-

The reaction mixture is then cooled to room temperature, and the solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by sublimation or recrystallization from anhydrous hexane to yield pure squaric acid dichloride as a colorless, crystalline solid.

Synthesis Workflow

The synthesis of squaric acid dichloride from squaric acid is a straightforward chlorination reaction. The process can be visualized as a single-step conversion facilitated by a chlorinating agent and a catalyst.

Caption: Reaction scheme for the synthesis of squaric acid dichloride.

References

An In-depth Technical Guide on the Reactivity of the Cyclobutenedione Ring in 3,4-dichloro-3-cyclobutene-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dichloro-3-cyclobutene-1,2-dione, commonly known as squaric acid dichloride, is a versatile and highly reactive synthetic intermediate. Its strained four-membered ring, coupled with the presence of two carbonyl groups and two reactive chlorine atoms, imparts a unique chemical profile, making it a valuable building block in organic synthesis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the reactivity of the cyclobutenedione core in squaric acid dichloride, focusing on its participation in nucleophilic substitution, Lewis acid-catalyzed carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions, and photochemical transformations. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

The cyclobutenedione moiety is a privileged scaffold in the design and synthesis of a wide array of functional molecules.[1] The inherent ring strain and unique electronic properties of this four-membered ring system make its derivatives, particularly squaric acid and its analogues, attractive for applications ranging from the development of novel pharmaceuticals to the construction of advanced materials with tailored optical and electronic properties.[1] 3,4-dichloro-3-cyclobutene-1,2-dione serves as a key precursor for accessing a diverse range of these derivatives due to the high reactivity of its carbon-chlorine bonds.

This guide will delve into the primary reaction pathways of squaric acid dichloride, providing detailed insights into the reaction mechanisms, experimental conditions, and the scope of transformations possible.

Nucleophilic Substitution Reactions

The most prominent reaction of 3,4-dichloro-3-cyclobutene-1,2-dione is nucleophilic substitution, where the two chlorine atoms are sequentially or simultaneously replaced by a variety of nucleophiles. This reactivity allows for the straightforward synthesis of a diverse library of squaric acid derivatives, including squaramides, squaric acid esters, and thio-squaraines.

Reaction with Amines: Synthesis of Squaramides

The reaction of squaric acid dichloride with primary and secondary amines is a facile method for the synthesis of 3,4-diamino-3-cyclobutene-1,2-diones, commonly known as squaramides. These compounds are of significant interest due to their applications as organocatalysts, in molecular recognition, and as pharmacophores in medicinal chemistry. The reaction typically proceeds in a stepwise manner, allowing for the synthesis of both symmetrical and unsymmetrical squaramides.

Experimental Protocol: Synthesis of Symmetrical 3,4-bis(arylamino)-3-cyclobutene-1,2-diones

A solution of 3,4-dichloro-3-cyclobutene-1,2-dione (1.0 mmol) in a suitable solvent such as diethyl ether or dichloromethane is cooled to 0 °C. To this solution, a solution of the desired primary or secondary amine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for a specified time (typically 2-24 hours). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired squaramide.

Table 1: Synthesis of Symmetrical Squaramides from 3,4-dichloro-3-cyclobutene-1,2-dione

| Nucleophile (Amine) | Product | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | 3,4-bis(phenylamino)-3-cyclobutene-1,2-dione | Diethyl ether | 4 | 85 |

| p-Toluidine | 3,4-bis(p-tolylamino)-3-cyclobutene-1,2-dione | Dichloromethane | 6 | 92 |

| Pyrrolidine | 3,4-di(pyrrolidin-1-yl)-3-cyclobutene-1,2-dione | THF | 2 | 95 |

| Morpholine | 3,4-di(morpholin-4-yl)-3-cyclobutene-1,2-dione | THF | 3 | 90 |

Note: Yields are representative and can vary based on specific reaction conditions.

Figure 1: General workflow for the synthesis of symmetrical squaramides.

Reaction with Other Nucleophiles

Beyond amines, squaric acid dichloride reacts with a range of other nucleophiles, including alcohols, thiols, and alkoxides, to yield the corresponding disubstituted cyclobutenedione derivatives. These reactions often require basic conditions to facilitate the nucleophilic attack.

Table 2: Nucleophilic Substitution with Various Nucleophiles

| Nucleophile | Product | Base | Solvent | Yield (%) |

| Sodium Methoxide | 3,4-dimethoxy-3-cyclobutene-1,2-dione | - | Methanol | 78 |

| Ethanethiol | 3,4-bis(ethylthio)-3-cyclobutene-1,2-dione | Triethylamine | Dichloromethane | 82 |

| Phenol | 3,4-diphenoxy-3-cyclobutene-1,2-dione | Potassium Carbonate | Acetone | 75 |

Note: Yields are representative and can vary based on specific reaction conditions.

Lewis Acid-Catalyzed C-C Bond Formation

The carbonyl groups of the cyclobutenedione ring can be activated by Lewis acids, enabling carbon-carbon bond formation through the addition of carbon nucleophiles. A notable example is the reaction with unsaturated organosilanes.

Reaction with Organosilanes

In the presence of a Lewis acid catalyst, typically titanium tetrachloride (TiCl₄), 3,4-dichloro-3-cyclobutene-1,2-dione reacts with various unsaturated organosilanes, such as allylsilanes, silyl enol ethers, and silyl ketene acetals.[2][3] This reaction can proceed via two main pathways: 1,2-addition to one of the carbonyl groups or 1,4-conjugate addition to the enone system. The regioselectivity of this reaction is influenced by the nature of the organosilane and the reaction conditions.[2]

Experimental Protocol: TiCl₄-Catalyzed Reaction with an Allylsilane

To a solution of 3,4-dichloro-3-cyclobutene-1,2-dione (1.0 mmol) and an allylsilane (1.2 equivalents) in anhydrous dichloromethane at -78 °C under an inert atmosphere, a solution of titanium tetrachloride (1.1 equivalents) in dichloromethane is added dropwise. The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-3 hours). The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 1,2-addition and/or 1,4-addition products.[2]

Figure 2: Pathways in Lewis acid-catalyzed reactions with organosilanes.

Table 3: TiCl₄-Catalyzed Reactions with Various Organosilanes

| Organosilane | Product Type(s) | Reaction Temperature (°C) | Yield (%) |

| Allyltrimethylsilane | 1,2-Addition | -78 | 85 |

| (1-Methylallyl)trimethylsilane | 1,2- and 1,4-Addition | -78 | 70 (mixture) |

| Trimethylsilyl enol ether of acetophenone | 1,4-Addition | -78 | 90 |

| Silyl ketene acetal of methyl isobutyrate | 1,2-Addition | -78 | 88 |

Note: Yields and product ratios are dependent on the specific substrate and reaction conditions.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bonds of 3,4-dichloro-3-cyclobutene-1,2-dione can participate in various palladium-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of aryl, vinyl, and alkynyl substituents onto the cyclobutenedione core.

Sonogashira Coupling

The Sonogashira coupling reaction between 3,4-dichloro-3-cyclobutene-1,2-dione and terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the synthesis of 3,4-dialkynyl-3-cyclobutene-1,2-diones. These compounds are valuable precursors for the synthesis of novel carbon-rich materials and macrocycles.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

To a solution of 3,4-dichloro-3-cyclobutene-1,2-dione (1.0 mmol) in a suitable solvent such as THF or dioxane are added Pd(PPh₃)₄ (0.05 mmol), CuI (0.1 mmol), and a base such as triethylamine (3.0 mmol). Phenylacetylene (2.5 mmol) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (as monitored by TLC). The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired 3,4-bis(phenylethynyl)-3-cyclobutene-1,2-dione.

Figure 3: General experimental workflow for cross-coupling reactions.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | 75 |

| Stille | Tributyl(phenylethynyl)stannane | Pd(PPh₃)₄ | - | Toluene | 80 |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 65 |

Note: Yields are representative and can vary based on specific reaction conditions.

Photochemical Reactions

The strained cyclobutenedione ring is susceptible to photochemical transformations. Upon irradiation with UV light, 3,4-dichloro-3-cyclobutene-1,2-dione can undergo electrocyclic ring-opening to form highly reactive bis-ketene intermediates. These intermediates can be trapped in situ by various reagents, leading to the formation of a variety of products.

While specific studies on the photolysis of 3,4-dichloro-3-cyclobutene-1,2-dione are limited, the general mechanism for related cyclobutenediones involves a conrotatory or disrotatory ring-opening, depending on the electronic state of the excited molecule. The resulting bis-ketenes are versatile synthons that can undergo [2+2] cycloadditions, react with nucleophiles, or cyclize to form other ring systems.

Conclusion

3,4-dichloro-3-cyclobutene-1,2-dione is a highly valuable and reactive building block in organic synthesis. Its ability to undergo a wide range of transformations, including nucleophilic substitutions, Lewis acid-catalyzed C-C bond formations, palladium-catalyzed cross-coupling reactions, and photochemical ring-openings, provides access to a vast array of functionalized four-membered ring systems and their downstream products. The information presented in this technical guide, including detailed experimental protocols and quantitative data, is intended to facilitate the exploration and application of this versatile reagent in the development of new synthetic methodologies, functional materials, and bioactive molecules. Further investigation into the less explored areas of its reactivity, such as asymmetric catalysis and novel cycloaddition reactions, will undoubtedly continue to expand the synthetic utility of this remarkable compound.

References

- 1. 3-Cyclobutene-1,2-dione, 3,4-dichloro- | 2892-63-9 | Benchchem [benchchem.com]

- 2. Synthesis of squaric acid derivatives by Lewis acid-catalysed reaction of its dichloride, methyl ester chloride, diethylamide chloride, and ethyl diester with unsaturated organosilanes: new method for C–C bond formation on cyclobutenedione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

Discovery and history of squaric acid and its derivatives

An In-depth Technical Guide to the of Squaric Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and therapeutic applications of squaric acid and its derivatives. The content is structured to offer valuable insights for professionals engaged in chemical research and drug development.

The journey of squaric acid began in 1959 when Cohen and his colleagues at the University of Colorado synthesized 3,4-dihydroxy-3-cyclobutene-1,2-dione for the first time.[1][2] Initially named "quadratic acid" due to the presumed square arrangement of its four carbon atoms, its structure was later confirmed by X-ray crystallography to be a planar, but not perfectly square, ring.[1] This discovery opened the door to a new class of compounds known as oxocarbons, which are cyclic compounds consisting solely of carbon and oxygen atoms. The unique electronic and structural properties of squaric acid, particularly its strong acidity and ability to form stable derivatives, quickly garnered the interest of the scientific community.

Historical Timeline:

A timeline of key developments in the history of squaric acid and its derivatives is presented below.

References

Methodological & Application

Synthesis of Squaric Acid Derivatives from 3,4-Dichloro-3-cyclobutene-1,2-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of squaric acid derivatives utilizing 3,4-dichloro-3-cyclobutene-1,2-dione as a key starting material. The unique reactivity of this strained four-membered ring system allows for the facile creation of diverse molecular architectures with significant potential in medicinal chemistry, materials science, and diagnostics.

Application Notes

Squaric acid and its derivatives are versatile building blocks in organic synthesis due to the electrophilic nature of the cyclobutenedione ring and the ability of the chlorine atoms to be readily displaced by nucleophiles. This reactivity allows for the synthesis of a wide array of derivatives, including squaramides, squaraines, and other mono- and di-substituted analogs. These compounds have garnered considerable interest in drug discovery and development due to their ability to act as bioisosteres for carboxylic acids and phosphates, and their capacity to engage in strong hydrogen bonding interactions with biological targets.

Key Applications in Drug Development:

-

Enzyme Inhibition: Squaric acid derivatives have been shown to inhibit various enzymes implicated in disease. For instance, certain squaramides act as potent inhibitors of carbonic anhydrases IX and XII, which are key players in tumor metabolism and pH regulation.[1][2]

-

Receptor Antagonism: The squaric acid scaffold has been successfully employed to develop receptor antagonists. Notably, derivatives have been designed to target the CXCR2 chemokine receptor, which is involved in inflammatory responses and cancer progression.

-

Modulation of Signaling Pathways: These compounds can influence cellular signaling cascades. For example, specific squaric acid derivatives have been identified as modulators of the Liver X Receptor (LXR) / Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway, which plays a crucial role in lipid metabolism.

The following sections provide detailed experimental protocols for the synthesis of representative squaric acid derivatives, a summary of quantitative data, and visualizations of relevant signaling pathways and experimental workflows.

Experimental Protocols

Protocol 1: Synthesis of Symmetrical N,N'-Disubstituted Squaramides

This protocol describes the general procedure for the synthesis of symmetrical squaramides via the reaction of 3,4-dichloro-3-cyclobutene-1,2-dione with two equivalents of a primary or secondary amine.

Materials:

-

3,4-dichloro-3-cyclobutene-1,2-dione

-

Amine (2.2 equivalents)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3,4-dichloro-3-cyclobutene-1,2-dione (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the amine (2.2 eq) dropwise to the cooled solution, followed by the dropwise addition of TEA or DIPEA (2.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure symmetrical squaramide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol 2: Synthesis of Unsymmetrical Squaramides (One-Pot Procedure)

This protocol outlines a one-pot synthesis of unsymmetrical squaramides, which is more efficient than stepwise methods.[3][4]

Materials:

-

3,4-Diethoxy-3-cyclobutene-1,2-dione (starting material derived from 3,4-dichloro-3-cyclobutene-1,2-dione)

-

First amine (1.0 equivalent)

-

Second amine (1.0 equivalent)

-

Anhydrous methanol or ethanol

Procedure:

-

Dissolve 3,4-diethoxy-3-cyclobutene-1,2-dione (1.0 eq) in anhydrous methanol or ethanol at room temperature.

-

Add the first amine (1.0 eq) to the solution and stir for a specified time (typically 1-4 hours) until the formation of the monosubstituted intermediate is complete (monitored by TLC).

-

Add the second amine (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for an additional 12-48 hours.

-

The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold methanol or ethanol.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography.

-

Characterize the purified unsymmetrical squaramide by appropriate spectroscopic methods.

Protocol 3: Synthesis of Unsymmetrical Squaraine Dyes

This protocol describes a general method for synthesizing unsymmetrical squaraine dyes.[5]

Materials:

-

3,4-Dichloro-3-cyclobutene-1,2-dione

-

Electron-rich aromatic or heterocyclic compound (e.g., N,N-dimethylaniline, indole derivative) (1.0 equivalent)

-

Second electron-rich aromatic or heterocyclic compound (1.0 equivalent)

-

Anhydrous solvent (e.g., toluene, xylenes)

-

Base (e.g., pyridine, triethylamine)

-

Anhydrous workup and purification reagents

Procedure:

-

React 3,4-dichloro-3-cyclobutene-1,2-dione (1.0 eq) with one equivalent of the first electron-rich aromatic or heterocyclic compound in an anhydrous solvent at a suitable temperature (often elevated) to form the monosubstituted intermediate.

-

Isolate the intermediate, or in a one-pot variation, proceed directly to the next step.

-

Add the second, different electron-rich aromatic or heterocyclic compound (1.0 eq) and a base to the reaction mixture.

-

Heat the mixture, often with azeotropic removal of water, until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture and isolate the crude squaraine dye by filtration or extraction.

-

Purify the dye by recrystallization or column chromatography.

-

Characterize the final product by UV-Vis, fluorescence, NMR, and mass spectrometry.

Data Presentation

Table 1: Synthesis of Symmetrical Squaramides

| Entry | Amine | Solvent | Time (h) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1 | Benzylamine | DCM | 12 | 85 | 7.25-7.40 (m, 10H), 4.55 (d, 4H), 8.50 (br s, 2H) | 182.5, 168.0, 137.5, 128.8, 127.9, 127.6, 46.2 |

| 2 | Aniline | THF | 24 | 78 | 7.10-7.50 (m, 10H), 9.80 (br s, 2H) | 181.9, 167.5, 138.2, 129.3, 124.8, 121.5 |

| 3 | 4-Methoxy-aniline | DCM | 18 | 82 | 6.90 (d, 4H), 7.40 (d, 4H), 3.80 (s, 6H), 9.65 (br s, 2H) | 181.7, 167.8, 156.9, 131.5, 123.0, 114.5, 55.6 |

| 4 | Cyclohexyl-amine | THF | 20 | 90 | 1.10-2.00 (m, 20H), 3.85 (m, 2H), 8.10 (br d, 2H) | 183.0, 168.8, 51.5, 33.1, 25.8, 25.0 |

Note: Spectroscopic data are representative and may vary slightly based on the specific solvent and instrument used.

Table 2: Synthesis of Unsymmetrical Squaramides

| Entry | First Amine | Second Amine | Solvent | Yield (%) | Key Spectroscopic Data |

| 1 | Benzylamine | Aniline | MeOH | 75 | Peaks corresponding to both benzyl and phenyl groups in NMR |

| 2 | Aniline | 4-Fluoroaniline | EtOH | 72 | Distinct fluorine-coupled signals in ¹⁹F and ¹³C NMR |

| 3 | Cyclohexylamine | 3-Methoxy-propylamine | MeOH | 88 | Characteristic signals for both aliphatic rings and the methoxypropyl chain |

Table 3: Photophysical Properties of Representative Squaraine Dyes

| Dye Structure | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |

| Symmetrical Indole-based | ~640 | ~660 | > 150,000 | ~0.6-0.7 |

| Unsymmetrical Indole-Aniline | ~655 | ~675 | > 120,000 | ~0.4-0.5 |

| Symmetrical Benzothiazole-based | ~670 | ~690 | > 200,000 | ~0.3-0.4 |

Mandatory Visualizations

Synthesis Workflow

Caption: General synthetic routes to squaric acid derivatives.

Signaling Pathway: CXCR2 Antagonism

Caption: Inhibition of the CXCR2 signaling pathway by squaramide antagonists.

Signaling Pathway: Carbonic Anhydrase IX/XII Inhibition

Caption: Mechanism of action of squaramide inhibitors on carbonic anhydrase IX/XII.

Logical Relationship: LXR/SREBP-1c Pathway Modulation

Caption: Modulation of the LXR/SREBP-1c signaling pathway by squaric acid derivatives.

References

- 1. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. One-pot synthesis of unsymmetrical squaramides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2016005407A1 - One-pot synthesis of squaramides - Google Patents [patents.google.com]

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3,4-dichloro-3-cyclobutene-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A particularly valuable substrate in this reaction is 3,4-dichloro-3-cyclobutene-1,2-dione, also known as squaric acid dichloride. This strained, electrophilic building block serves as a versatile precursor for the synthesis of a wide array of functionalized molecules. The sequential or double Suzuki-Miyaura coupling of this substrate with various organoboron reagents opens a direct pathway to symmetrically and unsymmetrically substituted 3,4-diaryl-3-cyclobutene-1,2-diones. These products are key intermediates in the synthesis of squaraine dyes, which have applications in materials science, and are also utilized in the development of novel therapeutics in medicinal chemistry. The cyclobutenedione core is a recognized pharmacophore and its derivatives have been investigated for their potential as antagonists for chemokine receptors such as CXCR2/CXCR1.

This document provides detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 3,4-dichloro-3-cyclobutene-1,2-dione, enabling both monosubstitution and disubstitution.

Reaction Principle

The Suzuki-Miyaura coupling of 3,4-dichloro-3-cyclobutene-1,2-dione proceeds via a palladium-catalyzed catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The reactivity of the two chlorine atoms allows for a stepwise substitution, which can be controlled by reaction conditions to yield either mono- or diarylated products.

Caption: General scheme of the Suzuki-Miyaura coupling of 3,4-dichloro-3-cyclobutene-1,2-dione.

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of dichloro-heteroaromatics and are expected to be applicable to 3,4-dichloro-3-cyclobutene-1,2-dione. Optimization may be required for specific substrates.

Protocol 1: Monosubstitution to yield 3-Aryl-4-chloro-3-cyclobutene-1,2-dione

This protocol is designed for the selective monosubstitution of 3,4-dichloro-3-cyclobutene-1,2-dione.

Materials:

-

3,4-dichloro-3-cyclobutene-1,2-dione

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2 M aqueous solution)

-

Toluene, deaerated

-

Methanol, deaerated

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a stirred solution of 3,4-dichloro-3-cyclobutene-1,2-dione (1.0 mmol) in deaerated toluene (20 mL) under a nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add a solution of the arylboronic acid (1.1 mmol) in deaerated methanol (5 mL).

-

Add a deaerated 2 M aqueous solution of potassium carbonate (5 mL).

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and add water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-chloro-3-cyclobutene-1,2-dione.

Protocol 2: Disubstitution to yield symmetrical 3,4-Diaryl-3-cyclobutene-1,2-dione